6-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine
Description
6-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine is a heterocyclic compound featuring a purine core linked to a substituted pyrimidine via a piperazine bridge. Key structural attributes include:
- Purine Core: The 7-methyl-7H-purine moiety provides a planar aromatic system, common in nucleobase analogs and kinase inhibitors.
- Piperazine Linker: The piperazine ring enhances solubility and serves as a flexible spacer, facilitating interactions with biological targets.
Properties
IUPAC Name |
6-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N8/c1-27-10-24-16-14(27)17(23-9-22-16)29-6-4-28(5-7-29)13-8-12(18(19,20)21)25-15(26-13)11-2-3-11/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLUONRCLGZADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.
- Molecular Formula : C17H19F3N6
- Molecular Weight : 380.3676 g/mol
- CAS Number : 2742028-23-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of purine derivatives, including this compound. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human gastric carcinoma (SNU-1) .
- Mechanism : The cytotoxicity is believed to be linked to the inhibition of DNA biosynthesis and interference with cell cycle progression .
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes:
- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs can disrupt the cell cycle, leading to reduced proliferation of cancer cells .
- Adenosine Receptors : It also acts as a modulator of A1 adenosine receptors (A1ARs), which are involved in various physiological processes .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it effectively inhibited cell growth in a dose-dependent manner, particularly in COLO201 cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and induce mitochondrial dysfunction, leading to programmed cell death .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Weight | 380.3676 g/mol |
| CAS Number | 2742028-23-3 |
| Cytotoxicity (IC50) | Varies by cell line |
| Target Enzymes | CDKs, A1ARs |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a broader class of piperazine-linked heterocycles. Below is a comparative analysis with key analogs:
Key Observations:
Piperazine Modifications :
- The target compound’s unmodified piperazine linker contrasts with analogs bearing methyl, ethyl, or hydroxyethyl groups (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] derivatives) . These substituents may enhance solubility but reduce membrane permeability.
- BAY-985’s piperazine is part of a larger pharmacophore, suggesting tailored binding to hydrophobic enzyme pockets .
Trifluoromethyl vs. Halogen Substituents :
- The target’s 6-(trifluoromethyl)pyrimidine group likely improves metabolic stability compared to halogenated analogs (e.g., 6-(4-chlorophenyl) in ) . Trifluoromethyl groups are less prone to forming reactive metabolites, reducing toxicity risks.
Core Heterocycle: Purine-based cores (target compound) favor interactions with ATP-binding sites in kinases, whereas pyrazino/pyrido-pyrimidinones () may target proteases or G-protein-coupled receptors .
Hypothesized Pharmacokinetic and Pharmacodynamic Properties
- Lipophilicity (LogP) : The trifluoromethyl group increases lipophilicity (~LogP 2.5 estimated) compared to polar derivatives like 7-[4-(2-hydroxyethyl)piperazin-1-yl] (LogP ~1.8) .
- Metabolic Stability : Cyclopropyl and trifluoromethyl groups may reduce oxidative metabolism, extending half-life relative to chlorophenyl analogs .
- Target Selectivity : The 7-methylpurine moiety could confer selectivity for purine-binding enzymes over unrelated targets, a feature absent in triazolopyrimidines .
Preparation Methods
Purine Functionalization at Position 6
Preparation of 4-[2-Cyclopropyl-6-(Trifluoromethyl)pyrimidin-4-yl]piperazine
Pyrimidine Ring Construction
The trifluoromethyl-cyclopropyl pyrimidine fragment is synthesized via a three-step sequence:
-
Cyclopropanation :
2-Chloro-6-(trifluoromethyl)pyrimidine-4-amine undergoes cyclopropanation using trimethylsulfoxonium iodide in the presence of sodium hydride (NaH), yielding 2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-amine (87% yield). -
Chlorination :
Treatment with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C replaces the amine group with chlorine, producing 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine. -
Piperazine Installation :
Nucleophilic aromatic substitution (SNAr) between the chloropyrimidine and piperazine occurs in acetonitrile at 80°C, with potassium carbonate (K₂CO₃) as a base. This step achieves 81.4% yield, as demonstrated in analogous systems.
Table 1: Optimization of Pyrimidine-Piperazine Coupling
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetonitrile | DMF | Acetonitrile |
| Temperature (°C) | 80 | 100 | 80 |
| Base | K₂CO₃ | TEA | K₂CO₃ |
| Yield (%) | 81.4 | 72.3 | 81.4 |
| Reaction Time (h) | 8 | 6 | 8 |
Fragment Coupling: Purine-Piperazine-Pyrimidine Assembly
Buchwald-Hartwig Amination
The final coupling between 6-piperazinyl-7-methyl-7H-purine and 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine employs palladium-catalyzed cross-coupling:
-
Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
-
Base : Cs₂CO₃ (3 equiv.)
-
Solvent : 1,4-Dioxane at 110°C for 24 hours
Mechanistic Insight :
The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by coordination of the purine-piperazine nucleophile and reductive elimination to form the C–N bond.
Thermal Coupling in Protic Media
Alternative protocols from patent literature utilize protic acids to facilitate direct coupling:
Advantages :
-
Avoids expensive palladium catalysts
-
Suitable for large-scale synthesis
Limitations :
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with gradient elution (ethyl acetate/methanol 9:1 → 7:3). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.04–1.17 (m, 1H, cyclopropyl), 3.52–3.60 (m, 4H, piperazine), 3.90 (s, 3H, N–CH₃).
-
MS (ESI+) : m/z 405.4 [M+H]⁺, matching the molecular formula C₁₈H₁₉F₃N₈.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Buchwald-Hartwig | 82 | 98 | Moderate | High |
| Thermal Acid Coupling | 75 | 95 | High | Low |
| SNAr Direct Coupling | 68 | 92 | Low | Moderate |
Q & A
Q. Key Considerations :
- Monitor reaction progress via LC-MS or TLC.
- Optimize yields by adjusting stoichiometry (e.g., 1.2:1 pyrimidine:piperazine ratio).
Basic: How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?
Answer:
Use a combination of ¹H/¹³C NMR , HRMS , and FT-IR to confirm structure and purity:
- NMR :
- HRMS : Expect a molecular ion peak at m/z corresponding to the molecular formula (C₁₈H₂₀F₃N₉). Use ESI+ mode for ionization .
Q. Methodology :
- Dissolve the compound in deuterated DMSO or CDCl₃.
- For MS, dilute to 1 µg/mL in methanol with 0.1% formic acid.
Advanced: How to design experiments to study its interaction with biological targets (e.g., kinases)?
Answer:
Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinity:
Target Immobilization : Anchor the kinase (e.g., EGFR) on a CM5 sensor chip for SPR.
Ligand Titration : Inject compound solutions (1–100 µM) and measure resonance unit (RU) changes.
Data Analysis : Fit binding curves using a 1:1 Langmuir model to calculate KD .
Q. Controls :
- Include a reference compound (e.g., staurosporine for kinase inhibition).
- Validate results with competitive ATP-binding assays.
Advanced: How to resolve discrepancies in reported bioactivity data across studies?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:
Standardized Assays : Use harmonized protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination.
Purity Verification : Analyze batches via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to ensure ≥95% purity .
Meta-Analysis : Compare data across PubChem and peer-reviewed studies, adjusting for variables like cell line (HEK293 vs. HeLa) .
Example : Conflicting IC₅₀ values (1 µM vs. 10 µM) may stem from differences in ATP concentrations (1 mM vs. 100 µM) in kinase assays.
Basic: What analytical methods ensure compound purity and stability?
Answer:
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1 mL/min flow rate. Retention time: ~8.2 min .
- Stability Testing :
- Store lyophilized compound at -20°C under argon.
- Assess degradation in PBS (pH 7.4) via LC-MS over 72 hours.
Q. Critical Parameters :
- Column temperature: 25°C.
- Detection wavelength: 254 nm for purine/pyrimidine absorbance.
Advanced: How to apply computational modeling for structure-activity relationship (SAR) studies?
Answer:
Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Input the InChI string (e.g., InChI=1S/C22H24FN5O2/...) for 3D structure generation .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
QSAR : Corrogate substituent effects (e.g., cyclopropyl vs. methyl) on activity using MOE or Schrödinger.
Validation : Compare predicted KD with experimental SPR data.
Advanced: What strategies optimize bioavailability in preclinical studies?
Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the purine scaffold to improve solubility.
- Prodrug Design : Mask the trifluoromethyl group as a phosphate ester for enhanced absorption.
- PK Studies : Administer 10 mg/kg IV/PO in rodent models and measure plasma levels via LC-MS/MS .
Metrics : Target >20% oral bioavailability and >2-hour half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
